BenchChemオンラインストアへようこそ!

Palladium-109

nuclear medicine logistics radionuclide half-life optimization brachytherapy isotope selection

Palladium-109 (109Pd) is a reactor-produced beta-emitting radioisotope of palladium with a half-life of 13.7 hours and a molecular weight of 108.90595 g/mol. It is manufactured through neutron activation of natural or enriched palladium target material, specifically via the 108Pd(n,γ)109Pd nuclear reaction, and decays through β− emission (Emax ≈ 1.03–1.12 MeV) to stable 109Ag.

Molecular Formula Pd
Molecular Weight 108.90595 g/mol
CAS No. 14981-64-7
Cat. No. B1195325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium-109
CAS14981-64-7
Synonyms109Pd radioisotope
Palladium-109
Pd-109 radioisotope
Molecular FormulaPd
Molecular Weight108.90595 g/mol
Structural Identifiers
SMILES[Pd]
InChIInChI=1S/Pd/i1+3
InChIKeyKDLHZDBZIXYQEI-AKLPVKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium-109 (CAS 14981-64-7): Specifications and Isotope Classification for Radiopharmaceutical Procurement


Palladium-109 (109Pd) is a reactor-produced beta-emitting radioisotope of palladium with a half-life of 13.7 hours and a molecular weight of 108.90595 g/mol [1]. It is manufactured through neutron activation of natural or enriched palladium target material, specifically via the 108Pd(n,γ)109Pd nuclear reaction, and decays through β− emission (Emax ≈ 1.03–1.12 MeV) to stable 109Ag [2]. As a short-lived radionuclide in the intermediate half-life category among palladium radioisotopes, 109Pd is supplied as a radiochemical precursor for targeted radionuclide therapy and in vivo generator system development [3].

Why Palladium-109 Cannot Be Interchanged with 103Pd, 107Pd, or Alternative Radionuclides in Therapeutic Applications


Radionuclide selection in targeted therapy is governed by four non-negotiable parameters that directly determine clinical feasibility: half-life matching to biological clearance, radiation emission spectrum and linear energy transfer characteristics, daughter product behavior, and radiolabeling compatibility . Generic substitution among palladium isotopes is precluded by fundamental differences in these parameters—109Pd (t½=13.7 h, mixed β−/Auger) operates on a different temporal and dosimetric scale than 103Pd (t½=17 days, pure Auger/X-ray), while 107Pd (t½=6.5×10⁶ years) is radiologically irrelevant for therapeutic use [1]. Furthermore, the unique 109Pd/109mAg decay cascade enables an in vivo generator mechanism that no other palladium isotope provides [2].

Palladium-109: Quantified Performance Differentiation Against 103Pd and Alternative Therapeutic Radionuclides


Half-Life Differentiation: 109Pd (13.7 h) vs. 103Pd (17 Days) – Temporal Control for Radiopharmaceutical Logistics

The 13.7-hour half-life of 109Pd enables same-day or next-day therapeutic protocols with reduced radiation protection burden and shorter patient isolation periods compared to 103Pd (17 days) or 125I (59.4 days) [1]. In the context of brachytherapy seed production, the short half-life of co-produced 109Pd allows for complete decay-out within 3–6 days of cooling, eliminating its contribution to long-term dosimetry while enabling expedited quality control workflows [2].

nuclear medicine logistics radionuclide half-life optimization brachytherapy isotope selection

Radiation Emission Profile: 109Pd Delivers Combined β⁻ and Auger Electrons vs. 103Pd Pure Auger Emitter

109Pd undergoes β⁻ decay (100% yield) with Emax = 1.03–1.12 MeV, producing daughter 109mAg (t½=39.6 s) which subsequently emits a cascade of Auger and conversion electrons [1]. In direct comparative cytotoxicity studies using the same bipyridyl-bisphosphonate chelator scaffold, both 103Pd (pure Auger emitter) and 109Pd (mixed β⁻/Auger) demonstrated high cytotoxicity against DU 145 prostate and SKOV-3 ovarian cancer cells [2]. However, the 109Pd system uniquely establishes a 109Pd/109mAg in vivo generator, simultaneously delivering low-LET β⁻ particles and high-LET Auger electrons from a single administration . This dual-modality emission is not available from 103Pd, which emits only Auger electrons and 20–23 keV X-rays [3].

Auger electron therapy targeted radionuclide therapy combined radiation modality

Radionuclidic Impurity Clearance: 109Pd Decays to <0.1% of 103Pd Activity Within 6.3 Days Post-EOI

In the reactor production of 103Pd brachytherapy seeds, 109Pd and 111Pd are generated as radionuclidic impurities via the 108Pd(n,γ)109Pd and 110Pd(n,γ)111Pd routes [1]. Quantitative decay analysis demonstrates that after a 6.3-day cooling period post-irradiation, the 109Pd impurity activity decreases to less than 0.1% of the 103Pd radioactivity [2]. Specifically, for enriched 102Pd (89% enrichment) irradiated at a rabbit system flux of 4×10¹³ n·cm⁻²·s⁻¹, 103Pd activity at end of irradiation (EOI) was 387 MBq, with 109Pd impurity decaying to ≤0.1% of 103Pd activity after 6.3 days, leaving 299 MBq of purified 103Pd [2]. This well-characterized decay profile ensures predictable impurity clearance and reliable product specification compliance.

radionuclidic purity reactor production quality control brachytherapy seed manufacturing

In Vivo Generator Retention: 109mAg Daughter Remains Surface-Bound on Nanoparticles vs. Chelator-Based Generator Diffusion

The 109Pd/109mAg in vivo generator system exhibits fundamentally different daughter retention behavior depending on the carrier platform [1]. When 109Pd is deposited as a monolayer onto 15-nm gold nanoparticles (exceeding 95% deposition efficiency), the daughter 109mAg generated through β⁻ decay remains bound to the nanoparticle surface rather than diffusing away . In direct contrast, 109Pd-cyclam chelator complexes demonstrate daughter radionuclide diffusion away from the parent molecule following decay [2]. For targeted therapy applications, Au@109Pd-PEG-trastuzumab bioconjugates achieved 90% internalization in HER2-expressing SKOV-3 cells with perinuclear accumulation of the radioactive payload .

in vivo generator nanoparticle radiopharmaceutical daughter radionuclide retention

Production Specific Activity and Radiochemical Purity: 109Pd Achieves ~1.85 GBq/mg with ~98% Complex Stability Over 24 Hours

Palladium-109 produced via thermal neutron bombardment on enriched metallic palladium targets at a flux of 3×10¹³ n·cm⁻²·s⁻¹ for 3 days achieves a specific activity of approximately 1.85 GBq/mg (50 mCi/mg) with approximately 100% radionuclidic purity [1]. When complexed with 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin, the resulting 109Pd-labeled conjugate exhibits approximately 98% radiochemical purity and remains stable for up to 24 hours at room temperature [2]. In vivo biodistribution studies in Swiss mice bearing fibrosarcoma tumors demonstrated tumor uptake of 2.8±0.57% ID/g within 30 minutes post-injection, with tumor-to-blood and tumor-to-muscle ratios reaching 4.36 and 38, respectively, at 24 hours post-injection [3]. Comparative data with the clinically established Auger emitter 125I-labeled trastuzumab showed that 109Pd complexes demonstrated significantly higher cytotoxicity against the same tumor cell lines [4].

specific activity radiochemical purity radionuclide production quality

Palladium-109: Validated Application Scenarios in Targeted Radionuclide Therapy and Radiopharmaceutical Development


109Pd/109mAg In Vivo Generator for Combined β⁻/Auger Electron Targeted Therapy of Solid Tumors

Based on the demonstrated 109Pd/109mAg decay cascade (β⁻ emission from 109Pd followed by Auger electron cascade from 109mAg, t½=39.6 s) [1], this application leverages the simultaneous delivery of low-LET β⁻ particles for tumor crossfire effect and high-LET Auger electrons for subcellular DNA damage. The 109Pd/109mAg in vivo generator has been validated in hepatocellular carcinoma models using 5-nm palladium nanoparticles, demonstrating approximately 50% cellular uptake, significant cytotoxicity at 6.25 MBq/mL, and near-complete cell death at 25 MBq/mL [2]. This dual-modality approach is not achievable with pure Auger emitters like 103Pd or pure β⁻ emitters.

Targeted Therapy of Bone Metastases Using 109Pd-Labeled Bisphosphonate Complexes

Evidence from the 103Pd/109Pd bipyridyl-bisphosphonate study demonstrates that 109Pd-labeled bisphosphonate complexes exhibit strong affinity for hydroxyapatite, the primary mineral component of bone, enabling targeted delivery to osteoblastic bone metastases [1]. The 13.7-hour half-life of 109Pd aligns well with the pharmacokinetics of small-molecule bisphosphonates, allowing for effective tumor irradiation while minimizing off-target dose accumulation compared to longer-lived isotopes such as 103Pd (17 days). This scenario directly addresses bone metastatic prostate and breast cancer, where bisphosphonate bone-seeking radiopharmaceuticals have established clinical utility.

Antibody-Targeted Nanoparticle Radioconjugates for HER2-Positive Cancers

The Au@109Pd-PEG-trastuzumab radiobioconjugate system demonstrates specific targeting to HER2-expressing cancer cells with 90% cellular internalization and perinuclear accumulation of the radioactive payload [1]. The >95% 109Pd deposition efficiency on gold nanoparticles combined with the retention of daughter 109mAg on the nanoparticle surface ensures that both β⁻ and Auger electron radiation components are delivered to the intracellular target site. This application is particularly relevant for HER2+ breast cancer (including triple-negative breast cancer as demonstrated with panitumumab conjugates) where trastuzumab-based therapies are standard of care.

Radiocolloid Formulations for Lymphoid Ablation and Synoviotherapy

Historical evidence from 109Pd-labeled lymphocyte studies (using 109Pd-8-hydroxyquinoline) and 109Pd radiocolloid development supports applications in selective lymphoid irradiation and radiation synovectomy [1]. The β⁻ emission of 109Pd (Emax ~1.03 MeV) provides a therapeutic range of approximately 2 mm in tissue, suitable for ablating lymphoid tissue while sparing deeper structures. The short 13.7-hour half-life enables rapid radiation delivery with minimal long-term patient radiation protection concerns compared to longer-lived therapeutic radionuclides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palladium-109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.